Ethyl 5-(Acetylthio)pentanoate
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Overview
Description
Ethyl 5-(Acetylthio)pentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents . This compound, specifically, is known for its unique structure which includes an acetylthio group attached to a pentanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-(Acetylthio)pentanoate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst . The general reaction involves the combination of 5-(Acetylthio)pentanoic acid with ethanol under acidic conditions to form the ester and water as a byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester into alcohols or thiols.
Substitution: Nucleophilic substitution reactions can replace the acetylthio group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(Acetylthio)pentanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavoring agents, and as a chemical intermediate in manufacturing processes
Mechanism of Action
The mechanism of action of Ethyl 5-(Acetylthio)pentanoate involves its interaction with molecular targets through its ester and acetylthio functional groups. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation, and modulation of cellular processes .
Comparison with Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity aroma, used in flavorings and perfumes.
Ethyl propanoate: Similar in structure but with a shorter carbon chain, used in similar applications
Uniqueness: Ethyl 5-(Acetylthio)pentanoate stands out due to its acetylthio group, which imparts unique chemical properties and reactivity compared to other esters. This makes it valuable in specialized applications where such functionality is required.
Properties
Molecular Formula |
C9H16O3S |
---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
ethyl 5-acetylsulfanylpentanoate |
InChI |
InChI=1S/C9H16O3S/c1-3-12-9(11)6-4-5-7-13-8(2)10/h3-7H2,1-2H3 |
InChI Key |
QKFPWOOANGYIMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCSC(=O)C |
Origin of Product |
United States |
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